molecular formula C8H15N3S B1270564 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 603981-94-8

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1270564
M. Wt: 185.29 g/mol
InChI Key: AYYGMEIWTNMKBY-UHFFFAOYSA-N
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Description

Triazole derivatives are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities. These compounds have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among others. The specific compound "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" likely shares some chemical and physical properties with its closely related triazole derivatives.

Synthesis Analysis

Triazole derivatives are typically synthesized through cyclization reactions involving azides and alkynes, known as the click reaction, or through condensation reactions involving thiosemicarbazides and carboxylic acids or their derivatives. A study by Joshi et al. (2021) on the synthesis of triazolo-thiadiazoles via a four-step procedure highlights the versatility and eco-friendliness of some synthesis methods for triazole derivatives, suggesting possible synthetic routes for related compounds (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the presence of the triazole ring and the substitution pattern, which significantly affects the compound's reactivity and properties. For example, Srivastava et al. (2016) discuss the spectroscopic features and theoretical studies of a triazole compound, offering insights into how similar methods could be applied to analyze "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties for targeted applications. A study by Ashry et al. (2006) on the regioselective S-alkylation of triazole derivatives underlines the chemical versatility of these compounds (Ashry, Kassem, Abdel‐Hamid, Louis, Khattab, & Aouad, 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Compounds derived from 1,2,4-triazole, such as 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, have shown promising antimicrobial activity. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and found that they exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

Physicochemical Properties

  • Physical and Chemical Properties : Research by Khilkovets (2021) focused on the synthesis of S-substituted 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols and their properties. These studies are vital for understanding the behavior and potential applications of such compounds (Khilkovets, 2021).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Triazoles, including derivatives similar to 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, have been studied for their role in corrosion inhibition. Quraishi and Jamal (2002) found that certain fatty acid triazoles effectively inhibited mild steel corrosion in acidic environments (Quraishi & Jamal, 2002).

Biologically Active Compounds

  • Biological Activity : Ovsepyan et al. (2018) synthesized 1,2,4-triazole derivatives to explore their antitumor properties. Such research underscores the potential of triazole derivatives in developing new therapeutic agents (Ovsepyan et al., 2018).

properties

IUPAC Name

3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGMEIWTNMKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357632
Record name 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

CAS RN

603981-94-8
Record name 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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